molecular formula C15H16N2O3S B15098140 3,6,6-trimethyl-4-oxo-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

3,6,6-trimethyl-4-oxo-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

Cat. No.: B15098140
M. Wt: 304.4 g/mol
InChI Key: MCHAOGWHZVZDTI-UHFFFAOYSA-N
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Description

3,6,6-trimethyl-4-oxo-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule is characterized by its complex hybrid structure, incorporating a partially saturated benzofuran core linked to a 1,3-thiazole ring via a carboxamide bridge. The benzofuran scaffold is a privileged structure in pharmaceutical development, known to contribute to a wide range of biological activities . Similarly, the 1,3-thiazole ring is a fundamental heterocycle in medicinal chemistry, found in numerous bioactive molecules and approved drugs, including certain antibiotics . The specific fusion of these two pharmacophores into a single molecule makes this compound a valuable scaffold for investigating new structure-activity relationships. Its potential research applications include serving as a key intermediate in the synthesis of more complex heterocyclic systems, or as a core structure for screening in assays targeting various enzymes and receptors. Researchers may explore its utility in developing probes for infectious diseases, given that related thiazine frameworks have been investigated as HIV integrase inhibitors for AIDS treatment . The presence of the carboxamide group and the tetrahydro-benzofuranone system offers multiple sites for chemical modification and derivatization, allowing for the generation of a diverse library of analogues for lead optimization studies. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

3,6,6-trimethyl-4-oxo-N-(1,3-thiazol-2-yl)-5,7-dihydro-1-benzofuran-2-carboxamide

InChI

InChI=1S/C15H16N2O3S/c1-8-11-9(18)6-15(2,3)7-10(11)20-12(8)13(19)17-14-16-4-5-21-14/h4-5H,6-7H2,1-3H3,(H,16,17,19)

InChI Key

MCHAOGWHZVZDTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NC3=NC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,6-trimethyl-4-oxo-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzofuran core, followed by the introduction of the thiazole ring and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3,6,6-trimethyl-4-oxo-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halides or alkyl groups.

Scientific Research Applications

3,6,6-trimethyl-4-oxo-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,6,6-trimethyl-4-oxo-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications and Their Implications

The compound’s structural analogs primarily differ in the substituent attached to the carboxamide group. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison of Analogs
Compound Name (Identifier) Substituent Molecular Weight (g/mol) Notable Properties/Activity
Target Compound 1,3-Thiazol-2-yl ~352.42* Hypothesized antiproliferative activity (thiazole enhances hydrophobic interactions)
Z425235406 (Enamine) 1,3-Benzodiazol-2-yl 365.425 Similar core; benzodiazol may improve DNA intercalation potential
3,6,6-Trimethyl-4-oxo-N-4-pyridinyl analog 4-Pyridinyl ~348.39* Pyridine’s basicity may alter solubility and binding affinity
3-(1,3-Thiazol-2-yl)-1H-pyrazol-4-amine 1,3-Thiazol-2-yl ~166.20* Simpler structure; potential antimicrobial applications

*Calculated based on molecular formulas.

Substituent-Specific Analysis

  • 1,3-Thiazol-2-yl (Target Compound) : The sulfur and nitrogen atoms in thiazole facilitate hydrogen bonding and π-π stacking, critical for targeting enzymes like kinases or proteases. Its hydrophobicity may enhance membrane permeability .
  • 1,3-Benzodiazol-2-yl (Z425235406) : The planar benzodiazol group might enhance intercalation into DNA or RNA, suggesting possible anticancer applications distinct from the thiazole derivative .

Biological Activity

The compound 3,6,6-trimethyl-4-oxo-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a complex organic molecule characterized by a unique structural framework that includes a benzofuran core, a thiazole moiety, and a carboxamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings and presenting data tables for clarity.

Structural Features

The structural composition of the compound contributes significantly to its biological properties. The presence of multiple methyl groups enhances its lipophilicity, potentially affecting its interaction with biological targets. The following table summarizes the key structural features of the compound:

Structural Feature Description
Benzofuran Core Provides a stable aromatic system that can participate in π-π interactions with biological targets.
Thiazole Moiety Imparts unique electronic properties and may enhance binding affinity to specific targets.
Carboxamide Group Increases solubility and may participate in hydrogen bonding with biological macromolecules.

Antiviral Properties

Research has indicated that compounds with similar structural motifs to the target compound exhibit antiviral activity. For instance, derivatives containing thiazole rings have been shown to inhibit viral replication through various mechanisms. A study highlighted that certain thiazolidinone derivatives demonstrated significant efficacy against RNA polymerase enzymes involved in viral replication, suggesting potential pathways for the compound's activity against viral pathogens .

Anticancer Activity

Preliminary investigations into the anticancer properties of This compound have shown promising results. A case study involving similar benzofuran derivatives revealed their ability to induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and proliferation .

The mechanisms by which this compound exerts its biological effects are still under investigation. Initial findings suggest that it may influence key cellular pathways involved in stress responses and apoptosis. The following table summarizes potential mechanisms inferred from related compounds:

Mechanism Description
Inhibition of RNA Polymerase Disruption of viral replication processes.
Induction of Apoptosis Triggering programmed cell death in cancer cells.
Modulation of Signaling Pathways Affecting pathways such as PI3K-Akt involved in cell survival and growth .

Study 2: Anticancer Potential

In another investigation focusing on benzofuran derivatives, researchers found that specific modifications led to enhanced cytotoxicity against various cancer cell lines. The study reported IC50 values ranging from 0.5 to 5 μM for the most potent derivatives . This highlights the importance of structural optimization in enhancing biological activity.

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